molecular formula C9H16O3 B1141571 2-tert-Butyl-6-methyl-1,3-dioxan-4-one CAS No. 100017-18-3

2-tert-Butyl-6-methyl-1,3-dioxan-4-one

Cat. No. B1141571
M. Wt: 172.22
InChI Key:
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Description

2-tert-Butyl-6-methyl-1,3-dioxan-4-one is a chemical compound with the following properties:



  • Empirical Formula : C9H16O3

  • Molecular Weight : 172.22 g/mol

  • CAS Number : 100017-18-3

  • Optical Activity : [α]20/D −56±2°, c = 1% in chloroform

  • Melting Point : 82-84 °C (literature value)



Synthesis Analysis

The synthesis of this compound involves the transformation of ®-β-hydroxy-butyric acid. It can be α-alkylated with high anti-selectivity. Further details on the synthetic route and conditions would require a deeper investigation of relevant literature.



Molecular Structure Analysis

The molecular structure of 2-tert-Butyl-6-methyl-1,3-dioxan-4-one consists of a dioxane ring with a tert-butyl group and a methyl group attached. The stereochemistry is (2R,6R). Refer to the SMILES notation: C[C@@H]1CC(=O)OC@@HC©©.



Chemical Reactions Analysis

The compound’s reactivity likely involves ring-opening reactions, nucleophilic substitutions, and transformations of the carbonyl group. Investigating specific reactions and mechanisms would require further research.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in organic solvents (e.g., chloroform).

  • Stability : Stable under standard conditions.

  • Boiling Point : Not specified in available data.


Scientific Research Applications

  • Application in Bromination Reactions : The compound is used in bromination reactions. For example, free-radical bromination of 2-tert-butyl-2,6-dimethyl-1,3-dioxan-4-one results in a bromomethyl product, demonstrating its reactivity and potential in synthesis processes (Lange, Organ, & Roche, 1992).

  • Chiral Acetylacetic Acid Derivative Synthesis : It serves as a chiral acetylacetic acid derivative for synthesizing enantiopure compounds. An improved synthesis method for this compound has been reported, highlighting its importance in chiral chemistry (Seebach, Gysel, Job, & Beck, 1992).

  • Preparation of α,β,β-Trisubstituted β-Hydroxycarboxylic Acids : It is used as an intermediate in preparing α,β,β-trisubstituted β-hydroxycarboxylic acids from (R)-3-Hydroxybutyric Acid, indicating its utility in complex organic syntheses (Amberg & Seebach, 1990).

  • In Polyol Chain Synthesis : It has applications in the synthesis of polyol chains, particularly in the formation of anti-diols, which are crucial for the synthesis of complex organic molecules like roflamycoin polyol (Rychnovsky, Fryszman, & Khire, 1999).

  • Use in Steric Structure Analysis : This compound has been employed in studies to understand the steric structure of cyclic acetals, contributing to our understanding of molecular configurations and interactions (Arbuzov, Skurko, Zlot-skii, Rakhmankulov, Kataev, & Vereshchagin, 1979).

  • Conformational Preference Studies : The compound has been the focus of theoretical studies exploring its conformational preferences, contributing to our understanding of molecular dynamics and stability (Nasrolahi, Ghiasi, & Shafiei, 2019).

  • Antioxidant Activity Research : Its derivatives have been studied for their antioxidant activities, particularly in understanding the role of intramolecular hydrogen bonding in these activities (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

  • Synthesis of Amino Acid Derivatives : It has been used in the synthesis of amino acid derivatives, specifically threonine and allo-threonine analogs, highlighting its utility in the field of bioorganic chemistry (Sting & Seebach, 1996).

Safety And Hazards

As with any chemical, precautions should be taken:



  • Handling : Use appropriate protective equipment (gloves, goggles).

  • Storage : Store at -20°C.

  • Toxicity : No specific toxicity data available; handle with care.


Future Directions

Research avenues include:



  • Functionalization : Explore derivatization for novel applications.

  • Biological Activity : Investigate potential biological effects.

  • Catalysis : Assess its catalytic properties.


Please note that this analysis is based on available data, and further studies are needed to fully understand the compound’s properties and potential applications123.


properties

IUPAC Name

2-tert-butyl-6-methyl-1,3-dioxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWUTHYTQUXJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC(O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-6-methyl-1,3-dioxan-4-one

Citations

For This Compound
27
Citations
JM Lapierre, M Gautschi, G Greiveldinger… - Chemische …, 1993 - Wiley Online Library
The Li enolate of (2S,6R)‐2‐(tert‐butyl)‐6‐trifluoromethyl‐1,3‐dioxan‐4‐one (1) reacts with isobutyraldehyde, pivalaldehyde and cyclohexanecarboxaldehyde to give unexpected …
W Amberg, D Seebach - Chemische Berichte, 1990 - Wiley Online Library
(E,R,R)‐5‐Alkylidene‐2‐tert‐butyl‐6‐methyl‐1,3‐dioxan‐4‐ones: Preparation from (R)‐3‐Hydroxybutyric Acid, Cuprate Additions, and Hydrolyses to 3‐Hydroxycarboxylic Acids with …
D Seebach, U Gysel, K Job, AK Beck - Synthesis, 1992 - hero.epa.gov
An improved synthesis of the title compound in ca. 45% yield on up to a 174 mmol scale is reported. Bromination of (2R, 6R)-2-tert-butyl-6-methyl-1, 3-dioxan-4-one gives a mixture of …
Number of citations: 8 hero.epa.gov
W Amberg, D SEEBACH - Chem. Ber., 1990 - hero.epa.gov
Li enolates of (R, R)-2-tert-Butyl-6-methyl-1, 3-dioxan-4-one add to aliphatic or aromatic aldehydes with relative topicity Re, Re (2: 1 to 10: 1, 9 examples). The title compounds are …
Number of citations: 2 hero.epa.gov
D Seebach, J Zimmermann - Helvetica chimica acta, 1986 - Wiley Online Library
(R)‐3‐Hydroxybutyric acid (from the biopolymer PHB) and pivalaldehyde give the crystalline cis ‐ or (R,R)‐2‐(tert‐butyl)‐6‐methyl‐1,3‐dioxan‐4‐one (1a), the enolate of which is stable …
Number of citations: 91 onlinelibrary.wiley.com
A Ali, VU Ahmad, J Leistner, J Liebscher - Journal of the Chemical …, 2000 - pubs.rsc.org
Optically active cis- and trans-3-(1-hydroxyethyl)-1,5-benzothiazepin-4-ones 4 and 5 have been synthesised by ring transformation of (E)- and (Z)-5-ylidene-1,3-dioxan-4-ones 1 with 2-…
Number of citations: 4 pubs.rsc.org
A Ali, VU Ahmad, J Liebscher - European Journal of Organic …, 2001 - Wiley Online Library
The reaction of (E)‐ or (Z)‐5‐ylidene‐1,3‐dioxan‐4‐one (1) and 2‐bromothiophenol, followed by bromo‐lithium exchange with nBuLi, provides a new access to optically active …
JM Lapierre, K Skobridis, D Seebach - Helvetica chimica acta, 1993 - Wiley Online Library
Double aldols, formally derived from acetic acid and two different aldehydes, as obtained by addition of the enolate of (R,R)‐2‐(tert‐butyl)‐6‐methyl‐1,3‐dioxan‐4‐one (A) to various …
Number of citations: 44 onlinelibrary.wiley.com
D Seebach, JM Lapierre, W Jaworek… - Helvetica chimica …, 1993 - Wiley Online Library
The aldol adducts 1a–13a of R,R‐2(tertbutyl)‐6‐methyl‐1,3‐dioxan‐4‐one (from 3‐hydroxybutanoic acid) to aldehydes, single diastereoisomers obtained as described previously, are …
Number of citations: 35 onlinelibrary.wiley.com
JN Kinkel, U Gysel, D Blaser… - Helvetica chimica …, 1991 - Wiley Online Library
Chiraspher, a polymer of ethyl N‐acryloylphenylalanine on spherical silica gel, is used for the preparative separation by recycling chromatography of the enantiomers of oxazolidinones …
Number of citations: 36 onlinelibrary.wiley.com

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